molecular formula C28H50N2O3 B119086 Demethylxestospongine B CAS No. 144789-03-7

Demethylxestospongine B

Cat. No. B119086
M. Wt: 462.7 g/mol
InChI Key: DAHFKODECRYGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylxestospongine B is a natural product that is extracted from the marine sponge Xestospongia sp. It belongs to the xestospongin family of alkaloids and has been found to exhibit a wide range of biological activities. The compound has attracted the attention of researchers due to its potential therapeutic applications in various fields.

Scientific Research Applications

Inhibition of IP3-Mediated Calcium Release

Demethylxestospongine B, along with other xestospongins, has been identified as a potent blocker of IP3-mediated Ca2+ release from the endoplasmic reticulum. This suggests a mechanism independent of the IP3 effector site, marking xestospongins as a valuable tool for investigating IP3 receptors and Ca2+ signaling in various cell types (Gafni et al., 1997).

Structural Analysis and Isolation

The structure of demethylxestospongin B, along with other alkaloids, was identified in a New Caledonian sponge Xestospongia sp. This study detailed the nmr studies and comparisons with previously described products, contributing to the structural understanding of these compounds (Quirion et al., 1992).

Antifungal Activity

Demethylxestospongin B, among other xestospongins, exhibited modest antifungal activity against various fluconazole-resistant Candida spp. This highlights its potential role in addressing fungal resistance issues (Moon et al., 2002).

Implications in Epigenetic Research

While not directly linked to demethylxestospongine B, research around demethylating agents has shown significant progress in cancer therapy and epigenetics. For instance, studies have explored the potential of demethylating agents in altering the epigenome in cancer cells, providing a new strategy in anti-cancer therapy (E. Jost & O. Galm, 2007). Similarly, DNA demethylating agents have been observed to target colorectal cancer cells by inducing viral mimicry by endogenous transcripts, suggesting a novel anti-tumor mechanism (Roulois et al., 2015).

properties

CAS RN

144789-03-7

Product Name

Demethylxestospongine B

Molecular Formula

C28H50N2O3

Molecular Weight

462.7 g/mol

IUPAC Name

9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

InChI

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2

InChI Key

DAHFKODECRYGAQ-UHFFFAOYSA-N

SMILES

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O

synonyms

demethylxestospongin B
demethylxestospongine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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